Hexafluorozirconic acid

Conversion coating Phosphate-free pretreatment Corrosion resistance

Specify hexafluorozirconic acid for chromium-free, phosphate-free metal pretreatment where thermodynamic stability of the ZrF₆²⁻ complex (k = 6×10⁻³⁴) ensures 20–30 nm amorphous zirconium oxide coatings with corrosion resistance matching phosphate processes at room temperature. Optimal for automotive body-in-white, architectural aluminum, and trivalent chromium passivation baths. This compound is non-substitutable by hexafluorotitanic acid without full revalidation. For silica-free ZrO₂ films in semiconductor, optical, and medical device applications, request the silica-free powder form verified by EDX spectroscopy.

Molecular Formula F6H2Z
Molecular Weight 207.23 g/mol
Cat. No. B1368284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluorozirconic acid
Molecular FormulaF6H2Z
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESF.F.F[Zr](F)(F)F
InChIInChI=1S/6FH.Zr/h6*1H;/q;;;;;;+4/p-4
InChIKeyDXIGZHYPWYIZLM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexafluorozirconic Acid: Technical Profile for Industrial Surface Treatment and Corrosion Inhibition Procurement


Hexafluorozirconic acid (H₂ZrF₆, CAS 12021-95-3) is an inorganic fluoroacid widely employed as a corrosion inhibitor and chemical conversion coating precursor in metal surface pretreatment applications [1]. It is typically supplied as a 45–50 wt% aqueous solution with a density of 1.51–1.70 g/cm³ and pH < 1 at 20°C . The compound serves as the active zirconium source in chromium-free and phosphate-free conversion coating formulations, where it deposits thin (20–30 nm) amorphous zirconium oxide layers on metal substrates to enhance paint adhesion and corrosion resistance [2]. Its primary industrial relevance stems from its role as an environmentally compliant alternative to hexavalent chromium and zinc phosphate pretreatment systems in automotive, appliance, and architectural coating applications [3].

Why Hexafluorozirconic Acid Cannot Be Arbitrarily Substituted with Hexafluorotitanic Acid or Other Fluoroacids in Surface Treatment Formulations


Hexafluorozirconic acid exhibits materially different coordination chemistry and coating performance characteristics compared to its closest structural analog, hexafluorotitanic acid (H₂TiF₆), as well as other fluoroacids such as hexafluorosilicic acid. The hexafluorozirconate complex (ZrF₆²⁻) demonstrates substantially greater thermodynamic stability than the corresponding fluorotitanate complex; the dissociation constant of the hexafluorozirconate ion has been reported as k = 6 × 10⁻³⁴, reflecting exceptionally strong Zr–F coordination [1]. This fundamental difference in complex stability directly translates to divergent deposition kinetics, coating morphology, and ultimate corrosion protection performance in conversion coating applications. Consequently, commercial formulations and industrial processes optimized for hexafluorozirconic acid cannot be simply reformulated by direct molar substitution with hexafluorotitanic acid without extensive revalidation of coating thickness, adhesion properties, and salt spray resistance. The quantitative evidence presented below substantiates these distinctions across multiple performance dimensions.

Hexafluorozirconic Acid: Quantified Differentiation Evidence for Scientific Selection and Procurement Decision-Making


Hexafluorozirconic Acid-Based Pretreatment Matches Phosphate Conversion Coating Corrosion Performance While Eliminating Environmental and Process Burdens

Hexafluorozirconic acid-based surface pretreatments provide long-term corrosion protection performance comparable to conventional zinc phosphate conversion coatings, as demonstrated by electrochemical impedance spectroscopy (EIS) on painted cold-rolled steel substrates [1]. The phosphate-free coating uniformly covers the surface as a continuous adherent layer approximately 20–30 nm thick, compared to phosphate coatings which are typically on the micron scale [1][2]. This thickness reduction of approximately two orders of magnitude enables faster processing, reduced material consumption, and elimination of sludge generation while maintaining equivalent protective function [3].

Conversion coating Phosphate-free pretreatment Corrosion resistance

Powder-Form Hexafluorozirconic Acid Eliminates Silica Contamination Present in Conventional Liquid Formulations, Enabling Higher-Purity Nanoceramic Coatings

Conventional hexafluorozirconic acid solutions may contain hexafluorosilicic acid as an unavoidable contaminant due to the manufacturing process. A newly developed powder synthesis route yields hexafluorozirconic acid that is free from silica, as confirmed by the absence of the Si peak in EDX spectroscopy [1]. The powder form also simplifies transportation logistics and enables more precise bath preparation compared to liquid concentrates [1]. When formulated into a powder-based nano-zirconia (PNZ) coating and evaluated against the commercial Bonderite NT-1 benchmark, the PNZ coating system demonstrated comparable corrosion resistance and adhesion performance under polyester epoxy topcoat as assessed by neutral salt spray testing per ASTM methods [1].

Synthesis Nanoceramic coating Silica-free formulation

Hexafluorozirconic Acid Is an Indispensable Component in Trivalent Chromium Conversion Coatings, with Concentration Critically Governing Coating Formation and Corrosion Resistance

In trivalent chromium conversion (TCC) coating systems—the primary regulatory-compliant replacement for toxic hexavalent chromium passivation—hexafluorozirconic acid is a functionally essential component rather than an optional additive. A typical trivalent bath contains hexafluorozirconate alongside trivalent chromium sulfate and supplemental fluoride species [1]. Systematic investigation of hexafluorozirconic acid concentration effects on AlSi12Cu1(Fe) cast alloy reveals that coating formation, morphology, and resultant corrosion resistance are directly governed by H₂ZrF₆ concentration in the bath [2]. This concentration-dependent behavior is unique to zirconium-based chemistry; simple substitution with other fluoroacids does not yield equivalent coating properties due to differences in deposition kinetics and oxide film characteristics.

Trivalent chromium conversion coating Aluminum alloy treatment Coating optimization

Hexafluorozirconate Complexes Exhibit Thermodynamic Stability Far Exceeding Fluorotitanate Complexes, Governing Differential Corrosion Behavior in Fluoride-Containing Environments

The thermodynamic stability of hexafluorozirconate complexes (ZrF₆²⁻) substantially exceeds that of the corresponding fluorotitanate complexes (TiF₆²⁻). The dissociation constant for the hexafluorozirconate ion has been experimentally determined as k = 6 × 10⁻³⁴, with stepwise formation constants for intermediate zirconium-fluoride complexes ranging from k = 6.3 × 10⁵ to k = 6.7 × 10² [1]. This exceptional complex stability explains the observed differential behavior in practical applications: zirconium is more readily attacked by fluoride solutions compared to titanium, which is more resistant under oxidizing conditions [1]. While comparable quantitative data for titanium complexes are not available, the magnitude of the zirconium fluoride complex stability constants leaves no doubt regarding the fundamental thermodynamic distinction [1].

Complex stability Fluorozirconate Fluorotitanate

Optimal Hexafluorozirconic Acid Deposition Parameters for Aluminum Pitting Corrosion Resistance Have Been Quantitatively Established, Enabling Formulation Precision Not Available for Generic Fluoroacids

Systematic optimization studies on aluminum 1200 substrates have established precise deposition parameters for achieving superior pitting corrosion resistance with hexafluorozirconic acid-based conversion coatings [1]. The optimal bath conditions were identified as 100 mg/L H₂ZrF₆ concentration at pH 4.0, temperature of 25°C, and immersion time of 3 minutes [1]. Deviations from these parameters—particularly increased concentration, elevated pH, higher temperature, or extended immersion—result in unfavorable coating characteristics including agglomerated areas, microcracks, and non-uniform coverage as characterized by SEM and EDX [1]. This parameter sensitivity is specific to the zirconium-based chemistry; equivalent optimization data for generic fluoroacids under identical conditions have not been established.

Pitting corrosion resistance Deposition parameters Aluminum surface treatment

Hexafluorozirconic Acid Provides Superior Coating Uniformity on Welded Aluminum Alloys Compared to Phosphating, with Demonstrated Performance Advantage in Salt Spray Testing

Conventional phosphating treatments produce uneven coatings on high-silicon aluminum alloys and welded areas, compromising adhesion and corrosion resistance [1]. A zirconium-based pretreatment containing hexafluorozirconic acid was directly compared to phosphating on 3103 and 5754 aluminum alloys in both cataphoresis-only and duplex (cataphoresis plus wet paint) configurations [1]. Salt spray testing and surface analysis demonstrated that the zirconium-based treatment provides more uniform coatings, better adhesion, and significantly improved corrosion resistance compared to the phosphating baseline [1]. The chromium-, nickel-, and phosphate-free formulation forms a thin, amorphous zirconium oxide layer that overcomes the inherent limitations of phosphate coatings on heterogeneous surfaces [1].

Welded aluminum Conversion coating uniformity Salt spray resistance

Hexafluorozirconic Acid: Optimal Application Scenarios Derived from Quantitative Performance Evidence


Automotive and Appliance Phosphate-Free Pretreatment Formulations

Based on direct comparative evidence showing that hexafluorozirconic acid-based pretreatments achieve corrosion protection performance comparable to phosphate conversion coatings while operating at room temperature with coating thicknesses of only 20–30 nm [1][2], this compound is optimally specified for automotive body-in-white pretreatment, appliance metal finishing, and general industrial coating lines where environmental compliance (phosphate-free discharge) and process efficiency (no sludge generation, reduced energy consumption) are procurement priorities. Formulators should target H₂ZrF₆ concentrations of approximately 100 mg/L at pH 4.0 for optimal aluminum treatment performance [3].

Trivalent Chromium Conversion Coating Formulations for Aluminum Alloys

Hexafluorozirconic acid is an essential, non-substitutable component in trivalent chromium conversion coating baths designed to replace toxic hexavalent chromium passivation treatments [4]. This application scenario is particularly relevant for aerospace aluminum alloy processing, architectural aluminum finishing, and electronic component manufacturing where regulatory compliance with Cr(VI) restrictions is mandatory. The concentration of H₂ZrF₆ directly governs coating formation and corrosion resistance on cast aluminum alloys, necessitating precise formulation control rather than generic substitution with alternative fluoroacids [5].

High-Purity Nanoceramic Coating Precursor for Sensitive Substrates

For applications requiring silica-free ZrO₂ coating layers—including optical components, semiconductor manufacturing equipment, medical device surfaces, and advanced electronic substrates—the powder form of hexafluorozirconic acid synthesized via the novel silica-free process is the optimal procurement specification [6]. This form eliminates the hexafluorosilicic acid contamination inherent in conventional liquid H₂ZrF₆ products, as verified by EDX spectroscopy, while maintaining corrosion resistance and adhesion performance equivalent to commercial nanoceramic coating benchmarks [6].

Welded Aluminum Component Surface Treatment

Based on head-to-head comparative evidence demonstrating superior coating uniformity and corrosion resistance on welded 3103 and 5754 aluminum alloys relative to phosphating [7], hexafluorozirconic acid-based pretreatment formulations are optimally specified for surface treatment of welded aluminum assemblies in automotive structures, rail car bodies, shipbuilding components, and architectural frameworks. The chromium-, nickel-, and phosphate-free chemistry overcomes the inherent limitations of phosphate coatings on heterogeneous welded surfaces and high-silicon alloy regions [7].

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